7-acetyl-3,4-dihydroquinoxalin-2(1H)-one chemical properties
7-acetyl-3,4-dihydroquinoxalin-2(1H)-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one
Executive Summary
The 3,4-dihydroquinoxalin-2(1H)-one core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of novel therapeutic agents.[1] Derivatives of this structure have demonstrated a wide array of biological activities, including antibacterial, anticancer, and kinase inhibitory effects.[1][2] This guide provides a detailed technical overview of a specific derivative, 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one, designed for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, outline a logical synthetic pathway, analyze its structural and spectroscopic characteristics, and discuss its potential reactivity and applications in modern drug discovery. The insights herein are grounded in established chemical principles and supported by relevant literature, offering a comprehensive resource for scientists working with this promising molecular framework.
Molecular Structure and Physicochemical Properties
7-acetyl-3,4-dihydroquinoxalin-2(1H)-one (IUPAC Name: 7-acetyl-3,4-dihydro-1H-quinoxalin-2-one) is a bicyclic heterocyclic compound.[3] Its structure is characterized by a dihydropyrazinone ring fused to a benzene ring, which is substituted with an acetyl group at the 7-position. The core structure contains a lactam (an amide within a cyclic system), a secondary amine, and an aromatic ring. The acetyl group introduces a ketone functionality, providing an additional site for chemical modification and potential hydrogen bonding interactions in a biological context.
The computed physicochemical properties of this molecule provide critical insights for its handling, formulation, and potential as a drug candidate.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |
| Molecular Weight | 190.20 g/mol | [3] |
| Exact Mass | 190.074227566 Da | [3] |
| XLogP3 | 0.6 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 58.2 Ų | [3] |
| Rotatable Bond Count | 1 | [3] |
The low XLogP3 value of 0.6 suggests that the molecule is relatively hydrophilic, a property that can influence its solubility and pharmacokinetic profile. The presence of two hydrogen bond donors (the N-H groups) and two acceptors (the C=O groups) indicates a strong potential for forming interactions with biological macromolecules, a key feature for drug-receptor binding.[3]
Synthesis and Chemical Reactivity
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one can be logically approached by first constructing the core quinoxalinone scaffold, followed by functionalization of the aromatic ring. A common and effective method for forming the 3,4-dihydroquinoxalin-2(1H)-one ring system involves the condensation of an o-phenylenediamine with an α-haloacetic acid derivative.[4]
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one.
Experimental Protocol: A Self-Validating Approach
The following protocol is a generalized procedure based on established methods for quinoxalinone synthesis.[1][4]
Step 1: Synthesis of 3,4-Diaminoacetophenone (Intermediate C)
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Rationale: The starting material, 4-amino-3-nitroacetophenone, contains the necessary carbon framework. A selective reduction of the nitro group is required to produce the ortho-diamine, which is essential for the subsequent cyclization.
-
Procedure:
-
Dissolve 4-amino-3-nitroacetophenone in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature for 4-6 hours.
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Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The disappearance of the yellow color associated with the nitro-aromatic compound is also a visual indicator.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 3,4-diaminoacetophenone, which can often be used in the next step without further purification.
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Step 2: Cyclocondensation to form 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one (Product E)
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Rationale: This step forms the heterocyclic ring. The reaction of the ortho-diamine with a two-carbon electrophile, such as chloroacetyl chloride, results in an initial acylation followed by an intramolecular nucleophilic substitution to form the lactam. Using a base is crucial to neutralize the HCl generated during the reaction.
-
Procedure:
-
Suspend 3,4-diaminoacetophenone in a suitable solvent like dioxane or ethanol.
-
Add an equimolar amount of a base, such as sodium bicarbonate or triethylamine.
-
Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Validation: Monitor the formation of the product by TLC. Upon completion, a precipitate often forms.
-
Cool the reaction mixture. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent and purify the residue.
-
Wash the collected solid with water and a cold, non-polar solvent (like diethyl ether) to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one.
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Chemical Reactivity
The molecule possesses several reactive sites:
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N1 and N4 Amine/Amide: The secondary amine (N1) and the amide nitrogen (N4) can be alkylated or acylated under appropriate basic conditions, allowing for the synthesis of a diverse library of derivatives.[4][5]
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Acetyl Group: The methyl protons of the acetyl group are weakly acidic and can participate in condensation reactions (e.g., aldol or Claisen-Schmidt) with aldehydes to form α,β-unsaturated ketones. The ketone carbonyl can also be reduced to a secondary alcohol or converted to other functional groups.
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Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution. The existing substituents will direct incoming electrophiles, allowing for further functionalization (e.g., nitration, halogenation) if desired.
Spectroscopic Characterization (Predicted)
Structural elucidation is paramount for confirming the identity and purity of a synthesized compound. Based on the known spectral data of analogous quinoxalinone and acetyl-substituted aromatic systems, the following characteristics are predicted for 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one.[6]
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¹H NMR (400 MHz, DMSO-d₆):
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Aromatic Protons: Three protons in the aromatic region (approx. δ 7.0-7.8 ppm). Expect a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a doublet for the proton at C8, reflecting their coupling patterns.
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NH Protons: Two distinct broad singlets, one for the N1-H (amide, likely downfield, δ ~10.5 ppm) and one for the N4-H (amine, δ ~6.5-7.5 ppm).[1]
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Methylene Protons (C3): A singlet at approximately δ 4.2-4.6 ppm, integrating to 2H.[1]
-
Acetyl Protons: A sharp singlet at approximately δ 2.5-2.6 ppm, integrating to 3H.
-
-
FT-IR (KBr, cm⁻¹):
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N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹.
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C=O Stretching: Two strong absorption bands are expected. One for the amide carbonyl (lactam) around 1670-1690 cm⁻¹ and another for the acetyl ketone carbonyl around 1690-1710 cm⁻¹.[6]
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
The primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 191.08. The exact mass would confirm the elemental composition.[3]
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Relevance and Potential in Drug Discovery
The 3,4-dihydroquinoxalin-2(1H)-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. The addition of the 7-acetyl group provides a specific substitution pattern that can be exploited for targeted drug design.
Caption: Relationship of the quinoxalinone scaffold to known biological activities.
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Kinase Inhibition: The quinoxalinone core has been identified as a key fragment for inhibiting various kinases, including JNK3, which is implicated in neurodegenerative diseases.[2] The acetyl group on the 7-position can serve as a crucial hydrogen bond acceptor or as a vector for growing the molecule into adjacent pockets of an enzyme's active site.
-
Antibacterial Agents: Numerous quinoxalinone derivatives have been synthesized and tested for antibacterial activity, showing moderate to good efficacy against various bacterial strains.[1]
-
Anticancer Potential: The scaffold is present in compounds designed to target cancer-related pathways. For instance, derivatives have been developed as hypoxia-selective antitumor agents.[7]
-
Synthetic Handle: The acetyl group is a versatile functional group. It can be used as a synthetic handle to attach larger, more complex fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion
7-acetyl-3,4-dihydroquinoxalin-2(1H)-one is a well-defined chemical entity with properties that make it an attractive starting point for further investigation in drug discovery and materials science. Its hydrophilic nature, coupled with multiple hydrogen bonding sites, provides a solid foundation for designing molecules with favorable pharmacokinetic and pharmacodynamic profiles. The straightforward and logical synthetic routes to this compound and its parent scaffold allow for the facile generation of derivatives for biological screening. This guide has provided a comprehensive overview of its chemical properties, offering researchers the foundational knowledge needed to incorporate this valuable molecule into their research and development programs.
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